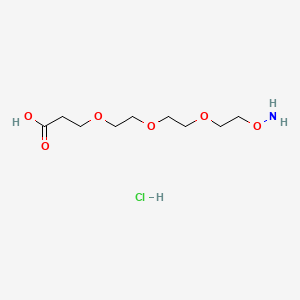

Aminooxy-peg3-acid hydrochloride salt

CAS No.:

Cat. No.: VC13705221

Molecular Formula: C9H20ClNO6

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20ClNO6 |

|---|---|

| Molecular Weight | 273.71 g/mol |

| IUPAC Name | 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H19NO6.ClH/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12;/h1-8,10H2,(H,11,12);1H |

| Standard InChI Key | NSCOYGXPULLEGX-UHFFFAOYSA-N |

| SMILES | C(COCCOCCOCCON)C(=O)O.Cl |

| Canonical SMILES | C(COCCOCCOCCON)C(=O)O.Cl |

Introduction

Chemical Structure and Functional Groups

Core Architecture

Aminooxy-PEG3-acid hydrochloride salt consists of a triethylene glycol (PEG3) backbone, an aminooxy group (-ONH2·HCl), and a carboxylic acid (-COOH). The PEG3 spacer comprises three repeating ethylene oxide units (), providing hydrophilicity and flexibility . The hydrochloride salt form stabilizes the aminooxy group, enhancing reactivity and shelf life .

Molecular Formula:

Molecular Weight: 237.25 g/mol (free acid); 273.7 g/mol (hydrochloride salt) .

Reactivity Profile

-

Aminooxy Group: Reacts with aldehydes or ketones under mild acidic conditions to form oxime bonds (). In the presence of reductants like sodium cyanoborohydride, this converts to a stable hydroxylamine linkage () .

-

Carboxylic Acid: Activates with carbodiimides (e.g., EDC, DCC) to form amide bonds with primary amines, enabling conjugation to antibodies, proteins, or small molecules .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis typically involves:

-

PEG3 Spacer Assembly: Ethylene oxide polymerization to generate the triethylene glycol core.

-

Aminooxy Introduction: Reaction with hydroxylamine derivatives to install the aminooxy group.

-

Carboxylic Acid Functionalization: End-group modification with a carboxylate moiety.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A Boc-protected intermediate, t-Boc-Aminooxy-PEG3-acid (CAS: 1835759-82-4), is often used to prevent unwanted side reactions during synthesis. Deprotection with trifluoroacetic acid reveals the free aminooxy group .

Key Properties:

Applications in Bioconjugation and Therapeutics

Antibody-Drug Conjugates (ADCs)

In ADCs, Aminooxy-PEG3-acid hydrochloride salt serves as a non-cleavable linker, connecting monoclonal antibodies to cytotoxic agents. The PEG3 spacer reduces steric hindrance, improving drug delivery efficiency . For example:

-

Oxime Bond Formation: Conjugates aldehydes on oxidized antibody glycans to aminooxy-containing drugs .

-

Amide Coupling: Links carboxylic acid-modified toxins to lysine residues on antibodies .

PROTACs

As a PEG-based PROTAC linker, this compound bridges E3 ubiquitin ligase ligands and target protein binders. The PEG3 spacer ensures optimal distance and flexibility for ternary complex formation, facilitating ubiquitination and proteasomal degradation .

Click Chemistry

The aminooxy group participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), enabling bioorthogonal labeling without cytotoxic copper catalysts .

Comparative Analysis of PEG-Based Linkers

Challenges and Future Directions

While Aminooxy-PEG3-acid hydrochloride salt offers versatility, its non-cleavable nature may limit ADC efficacy in intracellular environments. Research is exploring enzymatically cleavable variants to improve payload release . Additionally, optimizing PEG length (e.g., PEG2 vs. PEG4) could balance solubility and pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume